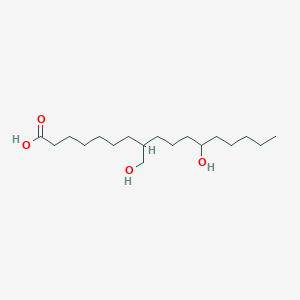
12-Hydroxy-8-(hydroxymethyl)heptadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxy-8-(hydroxymethyl)heptadecanoic acid: is a hydroxy fatty acid with a unique structure that includes both hydroxyl and carboxyl functional groups. This compound is part of a broader class of hydroxy fatty acids, which are known for their diverse biological activities and industrial applications. The presence of hydroxyl groups in its structure makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy-8-(hydroxymethyl)heptadecanoic acid typically involves the hydroxylation of heptadecanoic acid derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like tungsten or molybdenum complexes. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria, such as Pseudomonas aeruginosa, have been engineered to produce hydroxy fatty acids from renewable feedstocks like vegetable oils. These microbial processes are advantageous due to their sustainability and lower environmental impact compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 12-Hydroxy-8-(hydroxymethyl)heptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 12-Hydroxy-8-(hydroxymethyl)heptadecanoic acid is used as a building block for the synthesis of complex molecules. Its hydroxyl and carboxyl groups provide multiple sites for chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its role in cellular signaling and metabolism. Hydroxy fatty acids are known to modulate various biological processes, including inflammation and lipid metabolism.
Medicine: In medicine, hydroxy fatty acids have been investigated for their potential therapeutic effects. They exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them promising candidates for drug development.
Industry: Industrially, this compound is used in the production of biodegradable polymers, lubricants, and surfactants. Its unique chemical properties enhance the performance and sustainability of these products.
Mecanismo De Acción
The mechanism of action of 12-Hydroxy-8-(hydroxymethyl)heptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups in its structure allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in lipid metabolism and inflammatory pathways, leading to various biological effects.
Comparación Con Compuestos Similares
- 12-Hydroxyheptadecanoic acid
- 8-Hydroxyheptadecanoic acid
- 12-Hydroxy-8-(methylsulfanyl)heptadecanoic acid
Comparison: Compared to other hydroxy fatty acids, 12-Hydroxy-8-(hydroxymethyl)heptadecanoic acid is unique due to the presence of both hydroxyl and hydroxymethyl groups. This dual functionality enhances its reactivity and versatility in chemical reactions. Additionally, its specific structural configuration may confer distinct biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
54314-92-0 |
|---|---|
Fórmula molecular |
C18H36O4 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
12-hydroxy-8-(hydroxymethyl)heptadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-6-12-17(20)13-9-11-16(15-19)10-7-4-5-8-14-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
Clave InChI |
GZFYNDXNCWIKMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCC(CCCCCCC(=O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




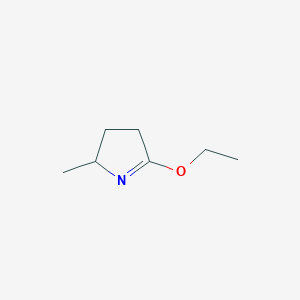
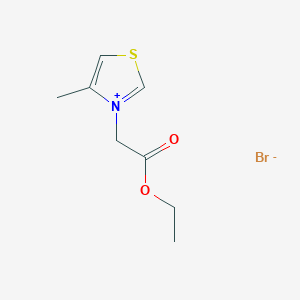
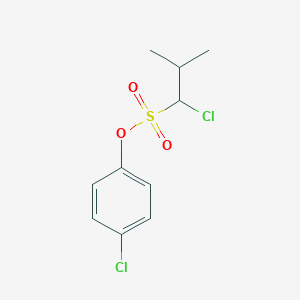
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)

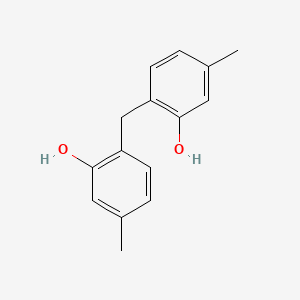
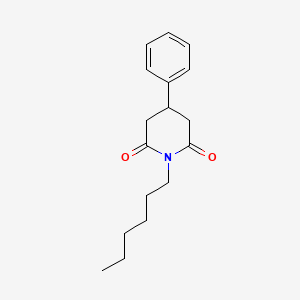

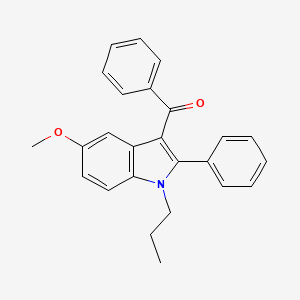
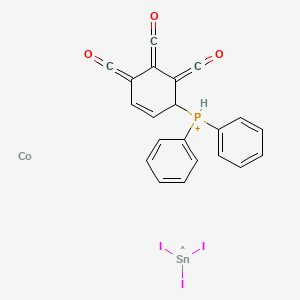

![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
